1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- is a chemical compound characterized by its unique bicyclic structure, which is derived from the indene framework. This compound is notable for its potential biological activity and applications in medicinal chemistry. It is classified under the category of indanones, specifically focusing on the dihydro derivatives that exhibit various pharmacological properties.
The compound is cataloged in chemical databases under various identifiers, including its IUPAC name: (3S)-2,3-dihydro-3-methyl-1H-inden-1-one. Its molecular formula is C10H10O, indicating the presence of ten carbon atoms, ten hydrogen atoms, and one oxygen atom. This classification places it within the broader category of ketones, particularly those with fused ring systems that are significant in organic synthesis and medicinal chemistry.
The synthesis of 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-3,4-dihydro-1H-quinolin-2-one, where brominating agents such as N-bromosuccinimide are used under controlled conditions to selectively introduce bromine at the desired position.
Another approach includes the cyclization of appropriate carbonyl compounds or carboxylic acids. For instance, cyclization reactions involving hydrocinnamic acid have been documented to yield indanones in reasonable yields when subjected to acidic conditions . The reaction conditions are typically optimized to maximize yield and minimize by-products.
In industrial settings, the synthesis may utilize continuous flow reactors to enhance efficiency and scalability. The optimization of reaction conditions in terms of temperature, pressure, and reactant concentrations plays a crucial role in achieving high purity and yield.
The molecular structure of 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- consists of a fused bicyclic system featuring a ketone functional group. The stereochemistry is significant; the (3S) configuration indicates specific spatial arrangements that can influence biological activity.
1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- can undergo various chemical transformations:
Oxidation: The compound can be oxidized to form quinoxalinone derivatives or other oxidized forms using agents like potassium permanganate or chromium trioxide.
Reduction: It can also be reduced to yield different dihydro or tetrahydro derivatives through reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The bromine atom present in some derivatives can be substituted with other functional groups via nucleophilic substitution reactions.
The reaction conditions for these transformations often involve careful control of temperature and solvent choice to achieve desired outcomes while minimizing side reactions.
The mechanism of action for 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- is related to its interactions with specific molecular targets within biological systems. Research indicates that this compound may modulate enzyme activity or receptor binding through its structural features.
Recent studies have explored the antioxidant potential of derivatives based on this compound by assessing their ability to bind with specific amino acid residues in target enzymes . This binding can influence enzymatic activity and potentially lead to therapeutic effects.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its solubility in organic solvents like ethanol and dichloromethane facilitates its use in various synthetic applications.
1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- has garnered interest for its potential applications in medicinal chemistry. It has been studied for its biological activities including:
The (3S)-3-methyl-2,3-dihydro-1H-inden-1-one scaffold represents a privileged structure in modern drug design, characterized by a fused bicyclic system with a stereogenic center at the C3 position. This chiral indanone core features a ketone group at C1 and a methyl substituent on the saturated ring, creating a well-defined three-dimensional architecture. The InChI code (1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3/t7-/m0/s1
) precisely encodes its (S)-configuration, molecular formula (C₁₀H₁₀O), and stereochemistry [2]. Such chiral indanones serve as versatile precursors to complex therapeutics due to their rigid yet modifiable framework.
The 3-methyl-substituted indanone scaffold belongs to the broader class of 1-indanones, where the carbonyl group at C1 and the adjacent chiral center at C3 create distinct electronic and steric environments. The (S)-enantiomer often exhibits superior biological activity due to optimized binding interactions with asymmetric enzyme pockets. For example, the stereochemistry at C3 in derivatives like (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine dictates its orientation within neurological targets, enabling selective receptor modulation [4]. The planar aromatic ring facilitates π-stacking interactions, while the chiral methyl group influences hydrophobic contacts and metabolic stability.
Table 1: Structural and Activity Relationships of Key Chiral Indanone Derivatives
Compound Name | Molecular Formula | Stereochemistry | Key Bioactive Properties |
---|---|---|---|
(3S)-3-methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₁₀O | (S) | Precursor to acetylcholinesterase inhibitors |
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine·HCl | C₁₀H₁₄ClN | (1S,3S) | Neurological receptor modulation |
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol | C₁₀H₁₂O | (1R,3S) | Stereoselective synthesis intermediate |
5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | C₁₀H₁₀O₂ | N/A | Functionalized building block for drug design |
The stereogenic center enables diastereoselective reactions, as demonstrated by the synthesis of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol, where chiral induction methods control hydroxyl group orientation [3]. Computational analyses reveal that the (S)-methyl configuration minimizes steric clash in the AChE gorge, explaining its prevalence in bioactive molecules .
Chiral 3-methylindanones mimic flavonoid architectures like aurones, which share the benzylidene-2-indanone motif. This structural analogy underpins their recognition as "privileged scaffolds" capable of interacting with diverse biological targets. Aurone-based derivatives inspired by donepezil—a 1-indanone-containing Alzheimer’s drug—demonstrate enhanced acetylcholinesterase (AChE) inhibition when incorporating fluorinated benzylpyridinium units, achieving IC₅₀ values as low as 12.7 nM . The indanone core provides optimal geometry for stacking with aromatic residues in AChE’s catalytic site, while the C3 methyl group enhances lipid membrane permeability.
Additionally, 1-indanone derivatives exhibit high affinity for pathological α-synuclein fibrils. Compounds like 32 (Kd = 18.8 nM) from indanone-based ligands show >10-fold selectivity for α-synuclein over amyloid-β and tau fibrils [6]. This specificity arises from the ligand’s curvature complementarity with α-synuclein’s fibrillar grooves, where the chiral methyl group fine-tunes hydrophobic contacts.
Table 2: Natural Product-Inspired Indanone Derivatives and Targets
Natural Scaffold | Indanone Hybrid | Biological Target | Affinity/Activity |
---|---|---|---|
Aurones | o-Monofluorinated benzylpyridinium-indanone salts | Acetylcholinesterase | IC₅₀ = 12.7–325 nM |
Flavonoids | 1-Indanone-diene derivatives | α-Synuclein fibrils | Kd = 9.0–18.8 nM |
Chromones | 5-(Hydroxymethyl)-1-indanone | Antimicrobial/anticancer leads | Under investigation |
The 5-(hydroxymethyl) variant (C₁₀H₁₀O₂) exemplifies strategic functionalization, where the hydroxymethyl group enables prodrug design or polar interactions in binding pockets [7].
Indanone chemistry emerged in the late 19th century, but therapeutic applications accelerated with the 1996 FDA approval of donepezil. Donepezil integrates a 5,6-dimethoxy-1-indanone pharmacophore linked to a piperidine moiety, establishing the scaffold’s viability for central nervous system targets . Early syntheses of 3-methylindanones relied on classical resolutions, but asymmetric catalysis now dominates. For instance, palladium-catalyzed directed C–H amination using MPAA ligands achieves enantiomeric excesses >99% in derivatives like (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine [4].
Table 3: Evolution of Indanone-Based Therapeutics
Era | Key Development | Therapeutic Impact |
---|---|---|
Pre-1990s | Basic indanone syntheses (e.g., Friedel-Crafts acylation) | Non-chiral intermediates for dyes/fragrances |
1996 | Donepezil approval | Validated 1-indanone as CNS pharmacophore |
2000s | Stereoselective methods (chiral auxiliaries) | Enabled (3S)-3-methyl derivatives for neuro targets |
2010–Present | Transition metal-catalyzed C–H functionalization | Streamlined access to complex analogs (e.g., α-synuclein ligands) |
Modern innovations include rhodium(III)-catalyzed asymmetric C–H activation, which constructs the (1S,3S)-configuration in a single step using chiral cyclopentadienyl ligands [4]. Additionally, derivatives like KCNQ channel activators for dysuria treatment highlight scaffold diversification beyond neurology, exemplified by 1-(1-hydroxy-2,3-dihydro-1H-inden-5-yl) urea derivatives [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: